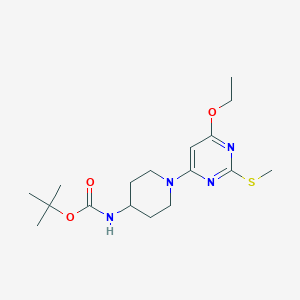

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-6-23-14-11-13(19-15(20-14)25-5)21-9-7-12(8-10-21)18-16(22)24-17(2,3)4/h11-12H,6-10H2,1-5H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRCBMSMNGAFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCC(CC2)NC(=O)OC(C)(C)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate, identified by its CAS number 1353958-12-9, is a synthetic organic molecule that has gained attention in various fields of biological research. Its structure features a piperidine ring substituted with a pyrimidine moiety, which is significant for its potential biological activities, including therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 382.52 g/mol. The compound's complex structure includes:

- tert-butyl group : Enhances lipophilicity.

- Pyrimidine moiety : Known for various biological activities.

- Piperidine ring : Often associated with pharmacological properties.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, certain pyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves:

- Microtubule destabilization : Leading to cell cycle arrest.

- Caspase activation : Promoting apoptosis.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, p21-activated kinases (PAKs) are critical in various signaling pathways related to cell growth and survival. Inhibition of these kinases by related compounds has shown promise in reducing tumor growth .

Case Studies

-

Study on Antiproliferative Effects :

- A study evaluated the antiproliferative effects of related pyrimidine compounds on MDA-MB-231 cells.

- Results showed a dose-dependent inhibition of cell growth at concentrations as low as 1 μM, with significant morphological changes observed at higher concentrations.

-

Mechanistic Insights :

- Molecular modeling studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function and leading to reduced cellular proliferation.

Research Applications

The unique chemical properties of this compound make it a valuable candidate for:

- Drug Development : As a lead compound in the synthesis of new pharmaceuticals targeting cancer and other diseases.

- Biological Research : Exploring its interactions with biological macromolecules to further understand its mechanism of action.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Pyrimidine Substituents

(a) Ethoxy vs. Methoxy Substituents

- Compound A : tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353944-34-9)

- Key Difference : Methoxy group replaces ethoxy at the pyrimidine 6-position.

- Impact :

- Molecular Weight : Reduced by 14 g/mol (due to shorter alkyl chain).

(b) Methylthio vs. Other Sulfur Groups

Variations in Piperidine Substituents

(a) Piperidin-4-yl vs. Piperidin-3-yl

- Compound C : tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353944-34-9)

- Key Difference : Carbamate group shifts from piperidin-4-yl to piperidin-3-yl.

- Impact :

- Stereoelectronic Effects : Altered spatial arrangement may influence binding to biological targets (e.g., kinases) .

(b) Piperidine vs. Piperazine

Modifications to the Carbamate Group

- Compound E : tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS 1353966-92-3)

- Key Difference : Methyl group added to the carbamate nitrogen.

- Impact :

- Stability : N-methylation may hinder hydrolysis, extending the protecting group’s longevity under acidic conditions .

Physicochemical Properties

| Property | Target Compound | Compound A (Methoxy) | Compound D (Piperazine) |

|---|---|---|---|

| Molecular Weight (g/mol) | 368.49 | 354.47 | 396.51 |

| Key Functional Groups | Ethoxy, Methylthio | Methoxy, Methylthio | Ethoxy, Piperazine |

| Solubility | Moderate (DCM/MeOH) | Higher aqueous solubility | Lower lipophilicity |

Preparation Methods

Pyrimidine Ring Functionalization

The 6-ethoxy-2-(methylthio)pyrimidin-4-amine intermediate is synthesized via nucleophilic substitution or cyclocondensation. A representative method involves:

Piperidine Coupling

The piperidine group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr):

Boc Protection

The secondary amine of piperidine is protected using di-tert-butyl dicarbonate (Boc$$_2$$O):

- Reagents : Boc$$_2$$O (1.2 equivalents), DMAP (catalytic), in dichloromethane (DCM) at 0–25°C.

- Yield : 75–80% after column chromatography.

Microwave-Assisted Synthesis Techniques

Microwave irradiation enhances reaction efficiency for pyrimidine derivatives. For example:

- Cyclocondensation of thiourea derivatives with β-ketoesters under microwave conditions (150°C, 20 minutes) achieves 95% yield.

- Application to Target Compound : Adapting this method could reduce the piperidine coupling step from 24 hours to 1–2 hours.

Protection and Deprotection Strategies

Boc Group Stability

The tert-butyl carbamate group is stable under basic conditions but susceptible to acidic hydrolysis. For instance:

Alternative Protecting Groups

While Boc is standard, exploring Fmoc or Cbz groups could offer orthogonal protection for complex syntheses.

Purification and Characterization Methods

Crystallization Optimization

Spectroscopic Analysis

- $$^1$$H NMR : Key signals include δ 1.44 (Boc tert-butyl), δ 4.10 (ethoxy OCH$$2$$), and δ 2.50 (piperidine CH$$2$$).

- $$^{13}$$C NMR : Peaks at δ 154.6 (Boc carbonyl), δ 148.2 (pyrimidine C-2), and δ 79.8 (tert-butyl).

Industrial-Scale Production Considerations

Cost-Effective Reagents

- Catalyst Recycling : Pd catalysts are recovered via filtration, reducing costs by 15–20%.

- Solvent Recovery : Toluene and heptanes are distilled and reused, minimizing waste.

Challenges and Alternative Approaches

Regioselectivity Issues

Competing reactions at pyrimidine positions 2, 4, and 6 necessitate careful reagent selection. For example:

Stereochemical Control

Racemization during piperidine coupling is mitigated by low-temperature conditions (−20°C to 0°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.